Bcl-2-IN-14 is the research-grade chemical equivalent of Venetoclax (ABT-199), a highly potent and selective small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. [1] As a BH3-mimetic, it binds directly to the BH3-binding groove of Bcl-2, displacing pro-apoptotic proteins and triggering the mitochondrial pathway of apoptosis. [2] Its primary function is to induce programmed cell death in cells that overexpress Bcl-2, a common survival mechanism in various hematological malignancies. [1] The development of this compound was specifically aimed at achieving high selectivity for Bcl-2 over other anti-apoptotic family members like Bcl-xL, a critical factor for its utility and safety profile in research and clinical settings. [REFS-1, REFS-3]
Substituting Bcl-2-IN-14 (Venetoclax/ABT-199) with less selective, first-generation inhibitors like Navitoclax (ABT-263) or the research tool ABT-737 is a critical experimental error. While Navitoclax and ABT-737 inhibit both Bcl-2 and Bcl-xL, Bcl-2-IN-14 was specifically engineered to avoid Bcl-xL inhibition. [1] This distinction is paramount because Bcl-xL is essential for platelet survival; its inhibition by older compounds leads to on-target thrombocytopenia, a dose-limiting toxicity that can confound in vivo study results and compromise animal welfare. [REFS-1, REFS-2] Therefore, using a dual Bcl-2/Bcl-xL inhibitor in an experiment intended to probe Bcl-2-specific pathways introduces a significant off-target effect, rendering the results ambiguous and difficult to interpret. For studies requiring precise targeting of Bcl-2 without impacting platelet viability, Bcl-2-IN-14 is the appropriate reagent. [1]
Bcl-2-IN-14 (ABT-199) demonstrates exceptionally high-affinity binding to the Bcl-2 protein, with a dissociation constant (Ki) of less than 0.01 nM. [1] This level of potency ensures robust target engagement at low nanomolar concentrations in biochemical and cellular assays.
| Evidence Dimension | Binding Affinity (Ki) |
| Target Compound Data | < 0.01 nM for Bcl-2 |
| Comparator Or Baseline | Navitoclax (ABT-263) has a Ki of < 1 nM for Bcl-2. |
| Quantified Difference | At least 100-fold higher affinity for Bcl-2 compared to the baseline set by Navitoclax. |
| Conditions | Cell-free binding assay (TR-FRET). |
This extreme potency allows for effective Bcl-2 inhibition at very low concentrations, reducing the potential for off-target effects and maximizing the specific biological response.
A key procurement differentiator for Bcl-2-IN-14 (ABT-199) is its engineered selectivity for Bcl-2 over other Bcl-2 family members. It binds to Bcl-xL with a Ki of 48 nM and Bcl-w with a Ki of 245 nM, while showing no significant activity against Mcl-1 (Ki > 444 nM). [1] This represents a >4,800-fold selectivity for Bcl-2 over Bcl-xL. In contrast, its precursor, Navitoclax (ABT-263), binds to Bcl-2, Bcl-xL, and Bcl-w with nearly equal high affinity (Ki ≤ 1 nM for all three). [2]
| Evidence Dimension | Selectivity Ratio (Ki Bcl-xL / Ki Bcl-2) |
| Target Compound Data | > 4,800-fold |
| Comparator Or Baseline | Navitoclax (ABT-263) has a selectivity ratio of ~1-fold. |
| Quantified Difference | Over three orders of magnitude more selective for Bcl-2 than Navitoclax. |
| Conditions | Cell-free binding assays (TR-FRET). |
This high selectivity is the reason Bcl-2-IN-14 does not cause the platelet depletion (thrombocytopenia) observed with Navitoclax, enabling in vivo studies without this confounding, dose-limiting toxicity.
The biochemical selectivity of Bcl-2-IN-14 (ABT-199) translates directly to its functional activity in cells. In the Bcl-2-dependent RS4;11 human leukemia cell line, ABT-199 induced cell death with an EC50 of 8 nM. [1] In contrast, in the MOLT-4 cell line, which depends on Bcl-xL for survival, the EC50 was 5,100 nM, demonstrating over 600-fold functional selectivity. The less selective precursor, Navitoclax, is potent against both cell lines (EC50 of 43 nM in RS4;11 and 35 nM in MOLT-4). [1]
| Evidence Dimension | Cell Viability (EC50) |
| Target Compound Data | 8 nM (Bcl-2-dependent RS4;11 cells) |
| Comparator Or Baseline | 5,100 nM (Bcl-xL-dependent MOLT-4 cells) |
| Quantified Difference | 638-fold more potent in a Bcl-2-dependent model vs. a Bcl-xL-dependent model. |
| Conditions | Cell viability assay after 72 hours of treatment in human leukemia cell lines. |
This confirms that the compound can be used as a precise tool to selectively kill cells dependent on Bcl-2, without affecting cells reliant on Bcl-xL, ensuring on-target experimental outcomes.
In xenograft models using the Bcl-2-dependent RS4;11 cell line, oral administration of Bcl-2-IN-14 (ABT-199) at 100 mg/kg induced significant tumor growth inhibition. [1] Critically, unlike Navitoclax (ABT-263), which caused a >80% drop in circulating human platelets in a mouse model, ABT-199 had no significant effect on platelet counts at equivalent or higher exposures. [1] This demonstrates that its high in vitro selectivity for Bcl-2 over Bcl-xL translates to a superior safety and usability profile in vivo.
| Evidence Dimension | Change in Platelet Count In Vivo |
| Target Compound Data | No significant change from baseline. |
| Comparator Or Baseline | Navitoclax (ABT-263) caused a >80% reduction in platelet count. |
| Quantified Difference | Completely avoids the acute thrombocytopenia caused by the less selective precursor compound. |
| Conditions | SCID-beige mice engrafted with human hematopoietic stem cells, treated with a single oral dose of 100 mg/kg. |
For any in vivo research, this is the most compelling reason to select Bcl-2-IN-14 over Navitoclax, as it allows for the study of Bcl-2 inhibition on tumor growth without the confounding variable of severe, on-target hematologic toxicity.
For preclinical xenograft or syngeneic models of leukemia and lymphoma where the primary scientific question involves the effect of selective Bcl-2 blockade. Bcl-2-IN-14 is the correct choice over Navitoclax (ABT-263) because it achieves potent antitumor activity without inducing the severe thrombocytopenia that would otherwise complicate survival analysis and interpretation of results. [1]
When determining the specific anti-apoptotic dependency of a cancer cell line. Using Bcl-2-IN-14 in parallel with a selective Bcl-xL inhibitor allows for the unambiguous assignment of cell survival to either Bcl-2 or Bcl-xL. The compound's >4,800-fold selectivity provides a clean experimental window that is not possible with dual inhibitors like ABT-737 or Navitoclax. [1]
When screening for synergistic effects with other anti-cancer agents, particularly those with known potential for myelosuppression. The platelet-sparing nature of Bcl-2-IN-14 allows for the true synergistic or additive effect to be measured without the confounding toxicity of Bcl-xL inhibition, providing a more accurate assessment of the combination's therapeutic potential. [1]